molecular formula C17H16F3NO2 B150245 Flutolanil CAS No. 66332-96-5

Flutolanil

Cat. No. B150245
CAS RN: 66332-96-5
M. Wt: 323.31 g/mol
InChI Key: PTCGDEVVHUXTMP-UHFFFAOYSA-N
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Description

Flutolanil is a broad-spectrum amide fungicide extensively used in agriculture to prevent fungal pathogens. It has been found to be highly effective in controlling diseases such as rice sheath blight caused by Rhizoctonia solani. Flutolanil's mode of action is primarily through the inhibition of succinate dehydrogenase complex (Complex II) in the respiratory chain of basidiomycetous fungi, which is crucial for their energy metabolism. This specific action contributes to its high selectivity and low mammalian toxicity .

Synthesis Analysis

The development of flutolanil involved the synthesis of various benzanilide derivatives, with the introduction of a trifluoromethyl group at the ortho position and alkoxy groups at the meta position of the aniline moiety to enhance fungitoxic activity. Flutolanil (α, α, α-trifluoro-3′-isopropoxy-2-toluanilide) emerged as the most potent compound for controlling rice sheath blight and was the first fungicide registered for this purpose in Japan .

Molecular Structure Analysis

Structural insights into flutolanil and its derivatives have been obtained through crystallography, which has revealed key interactions responsible for its high specificity and potency against the mitochondrial NADH-fumarate reductase system of parasites like Ascaris suum. These structures have been instrumental in accelerating structure-based drug design targeted for complex II .

Chemical Reactions Analysis

Flutolanil's antifungal action is attributed to its ability to inhibit the mycelial oxygen consumption of Rhizoctonia solani and the activity of mitochondrial Complex II. This inhibition is more potent in R. solani compared to other fungi and mammalian cells, which explains the fungicide's selectivity and low toxicity to non-target organisms .

Physical and Chemical Properties Analysis

Flutolanil's physical and chemical properties allow for its systemic control of rice sheath blight. Its efficacy is correlated with its concentration in rice leaf sheaths, and it has been shown to suppress disease development significantly by inhibiting fungal growth and infection-cushion formation. The fungicide can be applied as granules into paddy water or as a foliar spray, demonstrating its versatility and effectiveness in different application methods .

Environmental and Toxicological Impact

Despite its targeted action and low mammalian toxicity, flutolanil has been detected in aquatic environments, raising concerns about its potential impact on non-target organisms. Studies on zebrafish (Danio rerio) have shown that flutolanil can disrupt circadian rhythms, thyroid systems, metabolism, and cause developmental toxicity. It has also been associated with endocrine disruption and reproductive disorders in chronic exposure scenarios, indicating the need for careful environmental risk assessment .

Scientific Research Applications

Environmental Impact and Toxicity

  • Toxic Effects on Aquatic Life : Flutolanil has been shown to affect the liver of zebrafish, causing oxidative stress, immune toxicity, and apoptosis at environmentally relevant concentrations. This highlights its potential environmental risks when used as a pesticide (Teng et al., 2019).
  • Developmental Toxicity in Aquatic Organisms : Research indicates that flutolanil disrupts the thyroid system and metabolism in zebrafish embryos, leading to developmental issues such as inhibited hatching, teratogenic effects, and altered heartbeat (Teng et al., 2018).
  • Impact on Circadian Rhythms : Flutolanil exposure in zebrafish embryos disrupts circadian rhythms, affecting their development and behavior. This suggests that flutolanil toxicity may partly stem from dysregulation of circadian rhythms (Yang et al., 2019).
  • Endocrine Disruption and Reproductive Disorders : Studies show that flutolanil can disrupt the endocrine function in fish, leading to reproductive disorders and developmental toxicity in offspring (Teng et al., 2020).

Agricultural Applications and Fungicide Resistance

  • Fungicide Development : Flutolanil was developed to control rice sheath blight caused by Rhizoctonia solani. It operates by inhibiting succinate dehydrogenase in the fungal respiratory chain, and its application in paddy fields has proven effective (Fujio & Yabutani, 1993).
  • Fungicide Resistance in Pathogens : Resistance to flutolanil in Rhizoctonia spp. has been documented, with a particular focus on the mutation in succinate dehydrogenase that confers this resistance. Understanding this mechanism is crucial for managing resistance in agricultural pathogens (Zhao et al., 2019).

Regulatory and Safety Assessments

  • Regulatory Review : Regulatory evaluations have been conducted to assess the safety and efficacy of flutolanil, including its impact on non-target organisms and the environment. These assessments are essential for informed decision-making regarding pesticide management and usage (Abdourahime et al., 2019).

properties

IUPAC Name

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCGDEVVHUXTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H16F3NO2
Record name FLUTOLANIL
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DSSTOX Substance ID

DTXSID8024109
Record name Flutolanil
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Molecular Weight

323.31 g/mol
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Physical Description

COLOURLESS-TO-WHITE CRYSTALS.
Record name FLUTOLANIL
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Solubility

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none)
Record name Flutolanil
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Record name FLUTOLANIL
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Density

1.32 g/cu cm at 20 °C, 1.3 g/cm³
Record name Flutolanil
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Record name FLUTOLANIL
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Vapor Pressure

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
Record name Flutolanil
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Record name FLUTOLANIL
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Product Name

Flutolanil

Color/Form

White, crystalline solid, Colorless crystals

CAS RN

66332-96-5
Record name Flutolanil
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Record name Flutolanil [BSI:ISO]
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Record name Flutolanil
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Record name Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)
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Record name FLUTOLANIL
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Record name Flutolanil
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Record name FLUTOLANIL
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Melting Point

108 °C, 100-107 °C
Record name Flutolanil
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUTOLANIL
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Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution containing 1.5 g (0.01 mole) of m-isopropoxyaniline and 1.2 g (0.011 mole) of triethylamine, while being cooled in ice water, was added slowly 2.3 g (0.011 mole) of o-trifluoromethylbenzoyl chloride. After having been stirred for 2 hours at room temperature, the reaction mixture was freed from triethylamine hydrochloride by filtration and then from the solvent by distillation under reduced pressure. The residue was recrystallized from n-hexane to obtain 2.9 g (91% yield) of the intended product melting at 95° to 97° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,100
Citations
内田又左衛門, 大堀祐司, 杉本達芳… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
[Aniline ring- 14 C(U)] flutolanil, 3′-isopropoxy-2-(trifluoromethyl) benzanilide, in soils was considerably stable under laboratory conditions, showing the half life of 160-300 days in …
Number of citations: 10 jlc.jst.go.jp
荒木不二夫, 薮谷邦宏 - Journal of Pesticide Science, 1993 - jlc.jst.go.jp
In the course of our research work for a novel systemic fungicide to control rice sheath blight disease caused by Rhizoctonia solani, various derivatives having amide linkage, especially …
Number of citations: 8 jlc.jst.go.jp
内田又左衛門, 小川邦彦, 杉本達芳… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
… a major metabolite of flutolanil in rice plants. 14C-Flutolanil applied topically on the leaves of cucumber hardly penetrated into the plant so that 70% of 14C-flutolanil was recovered as …
Number of citations: 12 jlc.jst.go.jp
KJ Karnok, KA Tucker - HortTechnology, 2001 - journals.ashs.org
… fungicide flutolanil is labeled for the control of fairy ring, golf course superintendents often apply flutolanil … The objective of this study was to determine the effect of flutolanil on an existing …
Number of citations: 29 journals.ashs.org
N MURAKAMI, M UCHIDA, K YABUTANI, M OKADA… - J Pestic Sci, 1983 - jlc.jst.go.jp
The radiocarbon in [aniline ring-14C (U)] flutolanil, 3'-isopropoxy-2-(trifluoromethyl)-benzanilide, orally administered to male rats at the dose of 20 (or 100) mg/kg was rapidly and almost …
Number of citations: 9 jlc.jst.go.jp
M Teng, Y Zhou, M Song, K Dong, X Chen… - Chemical research in …, 2019 - ACS Publications
… long-term exposure of flutolanil affects oxidative stress, … all flutolanil-treated groups. Interestingly, the malondialdehyde (MDA) contents were remarkably increased following the flutolanil …
Number of citations: 37 pubs.acs.org
S Li, Y Hou, D Peng, L Meng, J Wang, M Zhou… - Australasian Plant …, 2014 - Springer
Rice sheath blight is one of the most important rice diseases in the world and the succinate dehydrogenase inhibitor fungicide flutolanil has potential for its control. In this study, a total of …
Number of citations: 15 link.springer.com
T Hirooka, Y Miyagi, F Araki, H Kunoh - Phytopathology, 1989 - apsnet.org
… flutolanil is used to control rice sheath blight caused by Rhizoctonia solani with application of granules to the paddy in Japan. We studied the effect of flutolanil on … pg/g of flutolanil in leaf …
Number of citations: 21 www.apsnet.org
Y Yang, F Dong, X Liu, J Xu, X Wu, Y Zheng - Chemosphere, 2019 - Elsevier
… The aims of this study were to determine whether flutolanil would influence circadian … exposed to flutolanil (0, 0.125, 0.5 and 2 mg/L) for 4 days. Here we report that flutolanil increased …
Number of citations: 19 www.sciencedirect.com
DK Inaoka, T Shiba, D Sato, EO Balogun… - International journal of …, 2015 - mdpi.com
… We found that flutolanil … flutolanil to A. suum complex II from the standpoint of structural biology, we determined the crystal structures of A. suum and porcine complex IIs binding flutolanil …
Number of citations: 72 www.mdpi.com

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